molecular formula C20H27ClN4O2 B2851134 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide CAS No. 1147505-19-8

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide

Cat. No. B2851134
CAS RN: 1147505-19-8
M. Wt: 390.91
InChI Key: BOOUHJCBLZQAEL-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a benzoyl group and a cyano group, which may contribute to its reactivity and potential biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the benzoyl and cyano groups, and the coupling of these components together. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, a benzoyl group attached to the piperazine, and a propanamide group with a cyano group attached to one of its carbons . The presence of these functional groups will influence the compound’s physical and chemical properties, as well as its potential biological activity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzoyl group might undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution. The cyano group could act as a nucleophile in certain conditions, or be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano and amide groups could increase its solubility in polar solvents . The compound’s reactivity, stability, and melting point would also be influenced by its molecular structure .

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O2/c1-14(2)20(4,13-22)23-18(26)15(3)24-8-10-25(11-9-24)19(27)16-6-5-7-17(21)12-16/h5-7,12,14-15H,8-11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOUHJCBLZQAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide

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